Levomedetomidine

Beschreibung

An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.

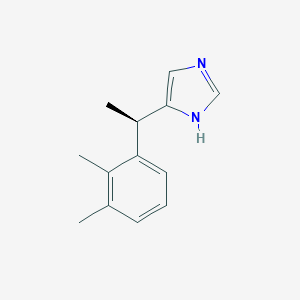

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119717-21-4 | |

| Record name | Levomedetomidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levomedetomidine: A Technical Guide to Synthesis and Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine is a potent and selective α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] It exists as a racemic mixture of two enantiomers: the pharmacologically active (S)-enantiomer, dexmedetomidine, and the (R)-enantiomer, levomedetomidine.[3] While dexmedetomidine is responsible for the desired therapeutic effects, this compound is significantly less active and does not induce sedation or analgesia when administered alone.[4] In some cases, it may even antagonize the effects of dexmedetomidine.[4] Consequently, the efficient synthesis of the racemic mixture and subsequent chiral resolution to isolate the individual enantiomers are critical processes in the development of related pharmaceutical products. This guide provides a detailed technical overview of the core methodologies for the synthesis of racemic medetomidine and the chiral resolution techniques employed to obtain this compound.

I. Synthesis of Racemic Medetomidine

The initial and most cited synthesis of racemic medetomidine was developed by Farmos Group Ltd.[1] This route involves a multi-step process starting from 2,3-dimethylbromobenzene. The core of this synthesis is the construction of the imidazole-containing structure through sequential Grignard reactions, followed by dehydration and hydrogenation to yield the final racemic product.[1][2] Over the years, alternative synthetic routes have been developed to improve overall yield, reduce the use of hazardous reagents, and enhance scalability.[1][2][5][6]

A. Original Synthetic Pathway

The first patented synthesis involves the reaction of a Grignard reagent with an imidazole derivative to form a tertiary alcohol, which is then converted to medetomidine.[1]

Table 1: Summary of the Original Racemic Medetomidine Synthesis

| Step | Description | Key Reagents | Reported Overall Yield | Reference |

| 1 | Grignard Reagent Formation | 2,3-dimethylbromobenzene, Magnesium | - | [1] |

| 2 | Reaction with Imidazole Derivative | 4-imidazolecarboxylic acid methyl ester | - | |

| 3 | Formation of Tertiary Alcohol | Grignard Reagent, Imidazole Ester | - | [1] |

| 4 | Dehydration | Acid catalyst | - | [1] |

| 5 | Hydrogenation | H₂, Palladium on carbon (Pd/C) catalyst | 17% | [1][2] |

B. Experimental Protocol: Hydrogenation of the Alkene Intermediate

The final step in many synthetic routes to racemic medetomidine is the hydrogenation of the vinyl intermediate, 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole, to the saturated product. The following protocol is based on a described method.[7]

Objective: To reduce the double bond of the alkene intermediate to yield racemic medetomidine.

Materials:

-

5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole (alkene intermediate)

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

4 M Hydrochloric acid (HCl)

-

Laboratory autoclave or hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

A solution of 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole (e.g., 80.0 g) in methanol (e.g., 800 mL) is prepared in a suitable beaker.[7]

-

The solution is transferred into a stirred laboratory autoclave.[7]

-

The 5% Pd/C catalyst (e.g., 1.9 g) is suspended in a small amount of water (e.g., 25 mL) and immediately added to the autoclave.[7]

-

The autoclave is sealed and flushed twice with hydrogen gas to a pressure of approximately 0.21 MPa.[7]

-

The reaction mixture is stirred and heated to 44-46°C.[7]

-

Hydrogen is supplied to the autoclave to maintain a pressure of 0.21 MPa (approx. 1575 Torr).[7] The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is around 1.5 hours.[7]

-

Upon completion, the autoclave is flushed with nitrogen gas.[7]

-

The reaction mixture is filtered to remove the Pd/C catalyst. The autoclave and the catalyst are washed with additional methanol.[7]

-

The solvent is removed from the filtrate by distillation under reduced pressure.[7]

-

The resulting residue is treated with 4 M HCl, initially with stirring at 38-42°C, followed by cooling to -5 to -10°C to precipitate the hydrochloride salt of medetomidine.[7]

-

The precipitate is collected by filtration and dried to yield racemic medetomidine hydrochloride.

C. Visualization: Racemic Synthesis Workflow

Caption: General workflow for the synthesis of racemic medetomidine.

II. Chiral Resolution of Medetomidine

The separation of racemic medetomidine into its constituent enantiomers, this compound and dexmedetomidine, is a crucial step for pharmacological applications. The primary methods employed are classical resolution via diastereomeric salt formation and chiral chromatography.

A. Resolution via Diastereomeric Salt Formation

This classical technique involves reacting the racemic medetomidine base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1] An improved version of this method, termed "selective salification," uses a sub-stoichiometric amount of the chiral resolving agent to preferentially crystallize the salt of the desired enantiomer, leaving the other enantiomer in the solution as a free base, which is a more efficient process.[8]

A key advantage of this approach is the ability to recover the undesired enantiomer (in this case, dexmedetomidine if this compound is the target, or vice versa), racemize it, and recycle it back into the resolution process, thereby increasing the overall yield.[8]

Table 2: Chiral Resolution of Medetomidine by Salt Formation

| Method | Chiral Resolving Agent | Key Steps | Outcome | Reference |

| Fractional Crystallization | (+)-Tartaric Acid | Formation of diastereomeric tartrate salts, multiple recrystallizations. | Isolation of enantiopure product. | [1] |

| Selective Salification | L-(-)-Malic Acid | Selective precipitation of the (S)-enantiomer malate salt using a half-mole of acid. | (S)-Medetomidine obtained with 99.9% enantiomeric purity. The unwanted (R)-enantiomer (this compound) remains in the mother liquor. | [8] |

| Racemization of Unwanted Enantiomer | Dibenzoyl Peroxide, Light | Treatment of the enriched unwanted enantiomer to regenerate the racemate. | Racemic medetomidine hydrochloride is recovered for recycling. | [8] |

B. Experimental Protocol: Selective Salification and Recovery

The following protocol is adapted from a patented process for the resolution of medetomidine, which can be used to isolate either enantiomer by selecting the appropriate chiral acid.[8] This example describes the isolation of (S)-medetomidine, leaving this compound in the mother liquor, from which it can be recovered.

Objective: To separate medetomidine enantiomers via selective salification.

Materials:

-

Racemic medetomidine base

-

L-(-)-Malic acid

-

Ethanol

-

Acetone

-

Dilute sodium hydroxide (NaOH)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Selective Salification: Racemic medetomidine base (e.g., 100 g, 0.5 mol) is dissolved in a mixture of acetone (e.g., 200 mL) and ethanol (e.g., 800 mL) at reflux temperature.[8]

-

A solution of L-(-)-malic acid (e.g., 33.5 g, 0.25 mol) in ethanol (e.g., 200 mL) is added dropwise to the medetomidine solution.[8]

-

The mixture is maintained at reflux for one hour and then slowly cooled to room temperature, allowing the (S)-Medetomidine malate salt to crystallize.[8]

-

The solid is collected by filtration. The mother liquor, enriched with the (R)-enantiomer (this compound), is retained for later recovery.[8]

-

Purification: The collected solid is recrystallized from ethanol to yield the purified malate salt of (S)-medetomidine.[8]

-

Liberation of Free Base: The purified crystalline product is neutralized with dilute sodium hydroxide to a pH > 12 and extracted with methylene chloride.[8]

-

The organic phase is separated and concentrated to dryness to obtain (S)-Medetomidine with high enantiomeric purity (e.g., 99.9%).[8]

-

Recovery of this compound: The acetone/ethanol mother liquors from step 4 are evaporated. The residue is treated with dilute sodium hydroxide to pH 14 and extracted with methylene chloride. The organic phase is concentrated to yield a mixture enriched in this compound.[8] Further purification can be achieved through subsequent crystallization or chromatography.

C. Resolution via Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose derivatives, have proven highly effective for the resolution of medetomidine.[9][10][11]

Table 3: Chiral HPLC Method for Medetomidine Resolution

| Parameter | Condition | Reference |

| Column | Chiralcel OJ-3R (Polysaccharide cellulose-based) | [9][10] |

| Mobile Phase | Isocratic: Methanol / Water + 20 mM Ammonium Formate + 0.1% Diethylamine (55:45 v/v) | [12] |

| Flow Rate | 0.20 mL/min | [12] |

| Column Temperature | 25 °C | [12] |

| Detection | LC-MS/MS (ESI+) | [9][12] |

| Outcome | Baseline separation of dexmedetomidine and this compound. | [12] |

| Limit of Quantification | 0.1 - 0.2 ng/mL | [9][13] |

D. Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the analytical separation of this compound and dexmedetomidine using LC-MS/MS.

Objective: To resolve and quantify medetomidine enantiomers in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) source

-

Chiralcel OJ-3R column or equivalent polysaccharide-based chiral column

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Formate

-

Diethylamine

Procedure:

-

Sample Preparation: Samples are appropriately diluted in a suitable solvent (e.g., methanol).[12]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 55% Methanol and 45% aqueous solution containing 20 mM Ammonium Formate and 0.1% Diethylamine.[12]

-

Chromatographic Conditions:

-

MS/MS Detection:

-

Operate the ESI source in positive ion mode.

-

Optimize MS parameters (e.g., ion source temperature, voltages) for medetomidine.

-

Set up Multiple Reaction Monitoring (MRM) transitions for the parent ion and suitable product ions of medetomidine for quantification.

-

-

Analysis: Inject the sample and acquire data. The two enantiomers will elute at different retention times, allowing for their individual identification and quantification.

E. Visualization: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic medetomidine.

III. Signaling Pathway Interaction

Medetomidine exerts its effects by acting as a potent agonist at α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors.[1] The biological activity resides almost exclusively in the (S)-enantiomer, dexmedetomidine. This compound, the (R)-enantiomer, has a much lower affinity for these receptors and is considered pharmacologically inactive or weakly antagonistic.

Caption: Differential interaction of medetomidine enantiomers with the α2-AR.

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C13H16N2 | CID 60612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 6. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 7. Medetomidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. US8877941B2 - Process for the resolution of medetomidine and recovery of the unwanted enantiomer - Google Patents [patents.google.com]

- 9. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

Enantioselective Pathways to Levomedetomidine: A Technical Guide

Introduction

Levomedetomidine, the (R)-enantiomer of medetomidine, is a notable chemical entity primarily recognized as the less active isomer of the potent and selective α2-adrenergic agonist, dexmedetomidine. While dexmedetomidine finds extensive application in veterinary and human medicine as a sedative and analgesic, the enantioselective synthesis of this compound is not a widely pursued goal in pharmaceutical manufacturing. Consequently, a direct asymmetric synthesis route to this compound is not prominently featured in scientific literature. Instead, its preparation is intrinsically linked to the synthesis of racemic medetomidine and the subsequent chiral resolution processes aimed at isolating the therapeutically significant (S)-enantiomer, dexmedetomidine.

This technical guide provides an in-depth exploration of the synthetic routes to racemic medetomidine and the pivotal methods of chiral resolution that enable the isolation of this compound. For researchers, scientists, and drug development professionals, this document outlines the core chemical principles, experimental methodologies, and quantitative data associated with the production of this specific enantiomer.

I. Synthesis of Racemic Medetomidine

The synthesis of the racemic precursor, medetomidine, is the foundational step. Several synthetic strategies have been developed over the years, with the goal of improving overall yield, minimizing hazardous reagents, and ensuring scalability. The most common approaches commence from 2,3-dimethylbenzaldehyde or 2,3-dimethylbromobenzene.

Grignard-Based Approaches

A prevalent and historically significant route involves the use of Grignard reagents. One common pathway starts with the reaction of 2,3-dimethylphenylmagnesium bromide with a protected 4-imidazolecarboxaldehyde derivative.

Experimental Protocol: Synthesis of Racemic Medetomidine via Grignard Reaction

-

Step 1: Grignard Reagent Formation: An organic solution of 2,3-dimethyl bromobenzene (0.2 mol) is slowly added to magnesium turnings (0.24 mol) under anhydrous conditions, maintaining a gentle reflux to initiate and sustain the formation of 2,3-dimethylphenylmagnesium bromide.

-

Step 2: Nucleophilic Addition: To the freshly prepared Grignard reagent, 1-trityl-imidazole-4-carbaldehyde (0.2 mol) is added, and the mixture is heated to reflux for approximately 4.5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 3: Oxidation: Upon completion, the reaction is cooled, and manganese dioxide is added. The mixture is then heated to reflux for another 4.5 hours to yield the corresponding ketone intermediate.

-

Step 4: Wittig or Horner-Wadsworth-Emmons Reaction: The ketone intermediate is then subjected to a Wittig or a related olefination reaction to introduce the ethylidene group.

-

Step 5: Hydrogenation: The resulting olefin is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to reduce the double bond and afford racemic medetomidine.

-

Step 6: Deprotection and Salt Formation: The trityl protecting group is removed under acidic conditions, and the final product can be isolated as the hydrochloride salt.

Alternative Synthetic Routes

Other synthetic pathways have been explored to circumvent some of the challenges associated with the Grignard-based methods, such as the use of highly reactive reagents and potential for side reactions. These can include Friedel-Crafts type reactions and multi-step sequences involving the construction of the imidazole ring.

| Route | Starting Material | Key Intermediates | Overall Yield (%) | Reference |

| Grignard Route 1 | 2,3-dimethylbromobenzene | 1-trityl-imidazole-4-carbaldehyde, Ketone intermediate | Not explicitly stated in all patents, but can be inferred to be multi-step with variable yields. | [1] |

| Grignard Route 2 | 2,3-dimethylbenzaldehyde | (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | ~60% (for a similar analogue) | [2] |

| Friedel-Crafts Route | 2,3-dimethylbenzaldehyde | N-trimethylsilylimidazole | Low yield for the key Friedel-Crafts step. | [1] |

II. Chiral Resolution of Racemic Medetomidine

The cornerstone for obtaining enantiomerically pure this compound is the chiral resolution of the racemic mixture. This process relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. This compound is subsequently recovered from the mother liquor after the crystallization of the dexmedetomidine diastereomeric salt.

Classical Resolution with Tartaric Acid

The most widely documented method for the resolution of medetomidine involves the use of tartaric acid enantiomers. To isolate dexmedetomidine, L-(+)-tartaric acid is commonly used. Consequently, the mother liquor becomes enriched with the this compound salt.

Experimental Protocol: Chiral Resolution of Medetomidine with L-(+)-Tartaric Acid

-

Step 1: Diastereomeric Salt Formation: Racemic medetomidine base is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or isopropanol.[1] L-(+)-tartaric acid (approximately 0.5 equivalents) is then added to the solution.

-

Step 2: Fractional Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective crystallization of the dexmedetomidine-L-(+)-tartrate salt. The crystallization process may be repeated multiple times to achieve high enantiomeric purity of the dexmedetomidine salt.

-

Step 3: Isolation of this compound-Enriched Mother Liquor: The crystallized dexmedetomidine-L-(+)-tartrate is separated by filtration. The resulting filtrate (mother liquor) is now enriched with the this compound-D-(-)-tartrate salt.

-

Step 4: Liberation of this compound Base: The mother liquor is concentrated, and the residue is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of the this compound-enriched mixture.

-

Step 5: Extraction and Purification: The free base is extracted with an organic solvent (e.g., methylene chloride), and the solvent is evaporated to yield this compound, which can be further purified if necessary.

Other Resolving Agents

While tartaric acid is common, other chiral acids have also been employed for the resolution of medetomidine.

| Resolving Agent | Solvent | Target Enantiomer Salt | Notes | Reference |

| L-(+)-Tartaric Acid | Isopropanol | Dexmedetomidine-L-(+)-tartrate | This compound remains in the mother liquor. | [1] |

| D-(-)-Tartaric Acid | Ethanol/Water | This compound-D-(-)-tartrate | This would preferentially crystallize the this compound salt. | [3][4] |

| L-(+)-Malic Acid | Acetone/Ethanol | Dexmedetomidine-L-(+)-malate | Yield of the dexmedetomidine salt is reported as 66%. | [5] |

| D-(+)-Dibenzoyl tartaric acid | Various | This compound or Dexmedetomidine salt | Can be used to resolve the enantiomers. | [6] |

III. Asymmetric Synthesis and the Role of this compound

While direct asymmetric synthesis of this compound is not a primary research focus, understanding the asymmetric synthesis of dexmedetomidine provides context. These methods often involve the enantioselective reduction of a prochiral olefin precursor. In such reactions, this compound is the potential, undesired enantiomeric product.

The development of highly selective catalysts aims to maximize the formation of dexmedetomidine, thereby minimizing the yield of this compound. However, the this compound formed in these reactions could theoretically be isolated.

A more economically viable strategy in industrial processes is the racemization of the undesired enantiomer. Processes have been developed to recover the this compound-enriched mixture from the resolution step and convert it back to racemic medetomidine, which can then be re-subjected to chiral resolution.[5]

IV. Visualizing the Synthetic Pathways

Synthesis of Racemic Medetomidine

Caption: General workflow for the synthesis of racemic medetomidine.

Chiral Resolution Process

Caption: Chiral resolution of racemic medetomidine to yield this compound.

The enantioselective synthesis of this compound is not pursued directly but is achieved as a byproduct of the synthesis and resolution of racemic medetomidine for the production of dexmedetomidine. The core of obtaining this compound lies in the efficient separation of diastereomeric salts, a classical and robust method in stereochemistry. While asymmetric synthesis routes are continually being optimized for dexmedetomidine, the focus remains on maximizing the yield of the (S)-enantiomer. For researchers requiring this compound, understanding the principles of chiral resolution and the recovery from the "undesired" enantiomer pool is paramount. Future developments in enantioselective catalysis or enzymatic resolutions could potentially offer more direct routes, but for now, classical resolution remains the most practical and established method.

References

- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 4. WO2013069025A1 - "process for the preparation of dexmedetomidine" - Google Patents [patents.google.com]

- 5. US8877941B2 - Process for the resolution of medetomidine and recovery of the unwanted enantiomer - Google Patents [patents.google.com]

- 6. CN101671305A - Method for resolution of levorotatory enantiomer and dexiotropic enantiomer of medetomidine - Google Patents [patents.google.com]

Pharmacological Profile of Levomedetomidine: An In-depth Technical Guide on the Inactive Enantiomer

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine, a potent α2-adrenergic agonist, is a racemic mixture of two stereoisomers: dexmedetomidine and levomedetomidine.[1] While dexmedetomidine is the pharmacologically active enantiomer responsible for the sedative, analgesic, and sympatholytic effects, this compound is generally considered its inactive counterpart.[2][3] This technical guide provides a comprehensive examination of the pharmacological profile of this compound. It consolidates in vitro and in vivo data to delineate its receptor binding characteristics, functional activity, pharmacokinetic properties, and its modulatory effects on the active enantiomer, dexmedetomidine. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into the nuanced role of this seemingly inert enantiomer.

Introduction

Alpha-2 adrenergic receptor (α2-AR) agonists are a class of drugs widely utilized for their sedative, analgesic, and anesthetic-sparing properties.[4][5] Medetomidine, a prominent member of this class, is composed of a 1:1 racemic mixture of dexmedetomidine and this compound.[2][6] The pharmacological activity of medetomidine is almost exclusively attributed to dexmedetomidine, the (S)-enantiomer, which is a potent and highly selective full agonist at α2-ARs.[5][7]

Conversely, this compound, the (R)-enantiomer, has been largely characterized as pharmacologically inactive.[2][8] However, emerging evidence suggests that "inactive" may not fully capture its profile. While this compound does not produce sedation or analgesia on its own, it exhibits low-affinity binding to α-adrenoceptors and can, particularly at higher doses, interact with and modulate the effects of dexmedetomidine.[3][9][10] Understanding the complete pharmacological profile of this compound is crucial for comprehending the overall effects of racemic medetomidine and for the rational design of chirally pure therapeutic agents. This guide synthesizes the available data on this compound's receptor affinity, functional impact, and pharmacokinetic behavior.

Receptor Binding Profile

The primary molecular targets for medetomidine and its enantiomers are the α-adrenergic receptors. The distinct pharmacological activities of dexmedetomidine and this compound stem from their differential affinities and selectivities for these receptors. This compound displays a significantly lower affinity and selectivity for α2-ARs compared to dexmedetomidine.

In vitro studies have demonstrated that this compound binds to both α1 and α2-adrenoceptors, but with substantially less affinity than its active counterpart.[9] The α2-to-α1 adrenoceptor selectivity ratio for this compound is reported to be only 23, a stark contrast to the high selectivity ratio of 1,300 to 1,620 reported for dexmedetomidine.[5][9] This low selectivity suggests that at higher concentrations, any effects of this compound might involve interactions with α1-adrenoceptors, which could functionally antagonize the desired α2-AR-mediated hypnotic responses.[9]

Table 1: Adrenergic Receptor Binding Properties

| Compound | Receptor Selectivity (α2/α1) | Reference |

|---|---|---|

| This compound | 23 | [9] |

| Dexmedetomidine | 1,300 - 1,620 |[5][9] |

Functional Activity

In Vitro Functional Assays

Functional assays are critical to move beyond simple binding affinity and understand a compound's ability to elicit a cellular response. In the context of α2-ARs, which are Gi/o-coupled receptors, activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]

Studies characterizing this compound's functional activity have yielded varied descriptions, including a weak partial α2-AR agonist or an inverse agonist, depending on the specific test system and receptor expression levels.[9] However, the consensus from most studies is that it lacks significant intrinsic agonist activity and does not effectively trigger the downstream signaling cascade associated with α2-AR activation.

In Vivo Pharmacodynamic Effects

In vivo studies in various animal models, primarily dogs, have consistently demonstrated that this compound administered alone does not produce the characteristic effects of α2-AR agonists.[12][13]

-

Sedation and Analgesia: this compound causes no apparent sedation or analgesia, even at high doses.[6][12][13] In conscious dogs, its administration did not result in any significant behavioral changes.[9][14]

-

Cardiovascular Effects: When given alone, this compound has no significant effect on cardiovascular parameters such as heart rate or blood pressure.[12][13]

-

Interaction with Dexmedetomidine: While inactive on its own, this compound can modulate the effects of dexmedetomidine. In dogs, co-administration of a high dose of this compound with dexmedetomidine was found to:

This antagonistic effect on sedation, coupled with the potentiation of bradycardia, suggests a complex interaction that may involve competitive antagonism at α2-ARs or effects at other receptors (e.g., α1-ARs).[9]

-

Metabolic Effects: Both enantiomers of medetomidine have been shown to be inhibitors of microsomal drug metabolism in vitro. In vivo, significant effects on the elimination of other drugs (e.g., aminopyrine, hexobarbital) by this compound were only observed at doses far exceeding those used for any clinical effect.[15]

Pharmacokinetic Profile

The disposition of this compound in the body is distinct from that of dexmedetomidine, characterized primarily by a more rapid clearance. Pharmacokinetic studies in dogs have provided the most comprehensive data.

Table 2: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs

| Parameter | This compound (10 µg/kg) | This compound (20 µg/kg) | Dexmedetomidine (10 µg/kg) | Dexmedetomidine (20 µg/kg) | Racemic Medetomidine (40 µg/kg) | Reference |

|---|

| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |[12][13] |

The clearance of this compound is approximately 3 to 4 times faster than that of dexmedetomidine or racemic medetomidine.[6][8][12][13] This rapid clearance means that for a given dose, this compound is eliminated from the plasma much more quickly than its active counterpart.[8] Despite the administration of equal amounts in a racemic mixture, the plasma concentration of this compound is significantly lower than that of dexmedetomidine.[16] The elimination half-life of medetomidine (racemate) has been reported to be between 0.97 and 1.60 hours in dogs, cats, and rats.[17][18] Like dexmedetomidine, this compound is thought to be extensively metabolized by the liver before excretion.[2][18]

Detailed Experimental Methodologies

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., α2A-AR) are homogenized in a cold lysis buffer. The homogenate undergoes differential centrifugation to isolate a membrane pellet, which is then resuspended in an assay buffer.[19][20]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[20]

-

Total Binding Wells: Contain membrane preparation and a fixed concentration of a suitable α2-AR radioligand (e.g., [3H]rauwolscine).

-

Non-Specific Binding Wells: Contain membrane preparation, radioligand, and a high concentration of a known unlabeled antagonist to saturate all specific binding sites.

-

Test Compound Wells: Contain membrane preparation, radioligand, and increasing concentrations of this compound.[21]

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[20]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[20][21]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant), representing the affinity of this compound for the receptor, is then calculated using the Cheng-Prusoff equation.[20]

[35S]GTPγS Functional Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is a proximal measure of receptor activation.[22][23]

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In assay buffer containing Mg2+ ions and an excess of GDP, membranes are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.[24]

-

Basal Binding: Membranes, GDP, and [35S]GTPγS.

-

Agonist-Stimulated Binding: Membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound (this compound). A known full agonist (e.g., dexmedetomidine) is used as a positive control.

-

-

Incubation: The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-induced G-protein activation and subsequent binding of [35S]GTPγS to the Gα subunit.[22]

-

Filtration: The reaction is stopped by rapid filtration, separating the membranes with bound [35S]GTPγS from the unbound nucleotide.[22]

-

Counting: The radioactivity on the filters is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding above basal levels is plotted against the log concentration of the agonist. Non-linear regression is used to calculate the potency (EC50) and efficacy (Emax) of the compound. For this compound, one would expect a very low or non-existent Emax, confirming its lack of agonist activity.[23]

In Vivo Sedation Assessment in Rodents

This experiment assesses the central nervous system depressant effects of a compound. A common method is the loss of righting reflex.[25]

Protocol:

-

Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the laboratory environment to reduce stress-related variability.

-

Drug Administration: Animals are divided into groups.

-

Control Group: Receives vehicle (e.g., saline) injection.

-

Test Group(s): Receive injections of this compound at various doses.

-

Positive Control Group: Receives an injection of a known sedative (e.g., dexmedetomidine).

-

-

Observation: Following administration, each animal is placed on its back in a clean cage.

-

Endpoint Measurement: The primary endpoint is the "loss of righting reflex," defined as the inability of the animal to right itself (return to a sternal position) within a set time (e.g., 30-60 seconds). The onset time to loss of reflex and the duration of the loss of reflex are recorded.

-

Data Analysis: The percentage of animals in each group exhibiting loss of righting reflex is calculated. For this compound, it is expected that even at high doses, very few, if any, animals will lose their righting reflex, confirming its lack of sedative effect.[25]

Conclusion

The pharmacological profile of this compound is that of a largely inactive enantiomer, a stark contrast to the potent α2-adrenergic agonist activity of its stereoisomer, dexmedetomidine. It possesses a very low binding affinity and selectivity for α2-adrenoceptors and demonstrates a lack of significant intrinsic activity in functional assays. In vivo, it fails to produce sedation or analgesia. However, it is not entirely inert; it exhibits rapid pharmacokinetic clearance and, at high doses, can antagonize the sedative effects of dexmedetomidine while potentiating bradycardia. This complex interaction underscores the importance of studying individual enantiomers, as the "inactive" component of a racemic mixture can still contribute to the overall clinical profile. This guide provides the foundational data and methodologies for researchers to further investigate the nuanced pharmacology of this compound.

References

- 1. Medetomidine - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. magonlinelibrary.com [magonlinelibrary.com]

- 4. VASG Alpha-2 Agonists [vasg.org]

- 5. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. researchgate.net [researchgate.net]

- 11. Dissociation of hypnotic-anesthetic actions of alpha 2 agonists from cyclic AMP in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantiospecific pharmacokinetics of intravenous dexmedetomidine in beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of medetomidine. | Semantic Scholar [semanticscholar.org]

- 18. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Levomedetomidine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity studies of levomedetomidine, the levorotatory enantiomer of the potent α2-adrenergic agonist, medetomidine. While its counterpart, dexmedetomidine, is the pharmacologically active component, understanding the binding characteristics of this compound is crucial for a complete pharmacological profile of the racemic mixture and for the development of more selective α2-adrenergic ligands.

Core Concepts in this compound Receptor Binding

This compound is recognized as the significantly less active enantiomer of medetomidine. Its binding affinity for α2-adrenergic receptors is considerably lower than that of dexmedetomidine. The primary therapeutic and physiological effects of racemic medetomidine are attributed to the dextro-enantiomer, dexmedetomidine.

Functionally, this compound has been characterized as a weak partial agonist or even an inverse agonist at α2-adrenergic receptors, depending on the specific receptor subtype and the experimental system used. In some in vivo studies, this compound has demonstrated the ability to antagonize the sedative and analgesic effects of dexmedetomidine, particularly at higher concentrations.

Quantitative Receptor Binding Affinity Data

Table 1: Binding Affinity (Kᵢ, nM) of Medetomidine and Dexmedetomidine for α2-Adrenergic Receptor Subtypes

| Ligand | α2A-AR | α2B-AR | α2C-AR | α2D-AR | Reference |

| Medetomidine | ~1.6 | ~1.6 | ~1.6 | ~1.6 | [1][2] |

| Dexmedetomidine | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies |

Note: Foundational studies on medetomidine often demonstrated its high affinity for the α2-adrenergic receptor family as a whole, with little to no selectivity between the subtypes.[1][2]

Table 2: α2/α1 Adrenergic Receptor Selectivity Ratios

| Compound | α2/α1 Selectivity Ratio | Reference |

| Medetomidine | 1620:1 | [3] |

| Dexmedetomidine | 1300:1 | |

| This compound | 23:1 | |

| Clonidine | 220:1 | [3] |

| Xylazine | 160:1 |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting α2-adrenergic receptors.

Principle

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-rauwolscine or [³H]-clonidine) for binding to a specific receptor population in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing a specific human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity α2-adrenergic receptor ligand labeled with a radioisotope, such as [³H]-rauwolscine (antagonist) or [³H]-clonidine (agonist).

-

Test Compound: this compound, dexmedetomidine, or other unlabeled ligands.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing ions like Mg²⁺.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine or yohimbine) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Generalized Procedure

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in microplates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kₑ), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Caption: Alpha-2 adrenergic receptor signaling pathway.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Off-Target Binding Profile

While the primary focus of medetomidine research has been on adrenergic receptors, it is important to consider potential off-target binding. Studies on medetomidine have shown very weak or no binding affinity for β1, β2-adrenergic, H1, H2-histaminergic, 5-HT1, 5-HT2-serotonergic, muscarinic, dopaminergic, tryptaminergic, GABAergic, opiate, and benzodiazepine receptors. Given that this compound is the less active enantiomer, it is highly unlikely to exhibit significant affinity for these off-target receptors.

Conclusion

This compound demonstrates a significantly lower binding affinity for α2-adrenergic receptors compared to its active counterpart, dexmedetomidine, and exhibits poor selectivity between α2 and α1 subtypes. Its pharmacological role is primarily understood in the context of the racemic mixture, where it may act as a weak partial agonist or inverse agonist, potentially modulating the effects of dexmedetomidine. The established methodologies of radioligand binding assays remain the gold standard for further elucidating the precise binding characteristics of this compound and other novel adrenergic ligands. This guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

- 1. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Levomedetomidine: A Technical Guide

An In-depth Exploration of the "Inactive" Enantiomer of Medetomidine for Researchers, Scientists, and Drug Development Professionals

Abstract

Levomedetomidine, the (R)-enantiomer of the potent α2-adrenergic agonist medetomidine, has long been regarded as the pharmacologically "inactive" counterpart to the active (S)-enantiomer, dexmedetomidine. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. From its origins as a component of the racemic mixture developed by Farmos Group Ltd. to the elucidation of its distinct pharmacokinetic and pharmacodynamic properties, this document details the scientific journey that has defined our understanding of this stereoisomer. We present a compilation of quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This guide serves as a critical resource for researchers in pharmacology and drug development, offering a deep dive into the nuanced role of stereochemistry in adrenergic receptor modulation.

Introduction: The Concept of Stereoselectivity in α2-Adrenergic Agonists

The development of α2-adrenergic receptor agonists has been a significant area of research for several decades, leading to the introduction of clinically important drugs for sedation, analgesia, and hypertension management.[1] A pivotal concept in the pharmacology of these agents is stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Medetomidine, a potent and selective α2-adrenoceptor agonist, exists as a racemic mixture of two enantiomers: dexmedetomidine and this compound.[2]

Initial pharmacological studies revealed that the desired sedative and analgesic effects of medetomidine were primarily attributable to one of its enantiomers, dexmedetomidine.[3][4] This led to the characterization of this compound as the "inactive" isomer. However, further research has demonstrated that this compound is not entirely devoid of biological activity and possesses a unique pharmacokinetic and pharmacodynamic profile that can influence the overall effects of the racemic mixture. This guide will provide a detailed exploration of the discovery and scientific history of this compound.

History of Discovery and Development

Medetomidine was first developed by the Finnish pharmaceutical company Farmos Group Ltd. (later acquired by Orion Pharma) and was first disclosed in a patent filed in 1981.[5] It was initially brought to the European market in 1987 as Domitor, a veterinary sedative.[5] Medetomidine is a racemic mixture, meaning it consists of equal parts of its two stereoisomers: the dextrorotatory enantiomer, dexmedetomidine, and the levorotatory enantiomer, this compound.[2]

Early in the development process, it became evident that the pharmacological activity of medetomidine resided almost exclusively in the dexmedetomidine enantiomer.[3][4] This discovery prompted further investigation into the separation and individual characterization of the two isomers. Farmos Group Ltd. also published the first method for the chiral resolution of medetomidine, which involved multiple recrystallizations of the racemic mixture with (+)-tartaric acid to isolate the enantiomers.[5] This pivotal work paved the way for the development of dexmedetomidine as a standalone drug for human use, approved by the FDA in 1999.[5] Consequently, this compound became the subject of research to understand its properties and potential interactions.

Chemical Synthesis and Chiral Separation

The synthesis of racemic medetomidine has been approached through various routes, with early methods involving multi-step processes. One of the initial patented syntheses involved the reaction of 2,3-dimethylaniline as a starting material.[6]

A crucial step in the study of this compound was the development of effective methods for its separation from dexmedetomidine.

Experimental Protocol: Chiral Resolution of Medetomidine using Tartaric Acid

This protocol is based on the principle of diastereomeric salt formation, as originally developed by Farmos Group Ltd.[5]

Materials:

-

Racemic medetomidine

-

(+)-Tartaric acid

-

Suitable solvent (e.g., ethanol)

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Dissolve racemic medetomidine in a suitable solvent.

-

Add an equimolar amount of (+)-tartaric acid to the solution.

-

Allow the diastereomeric salts to form. Due to their different physical properties, one diastereomer will be less soluble and will precipitate out of the solution.

-

Collect the precipitated salt by filtration. This salt will be enriched with one of the enantiomers.

-

The enantiomer can be liberated from the tartaric acid salt by treatment with a base.

-

To achieve high enantiomeric purity, multiple recrystallizations of the diastereomeric salt are performed before the final liberation of the enantiomer.

-

The other enantiomer can be recovered from the mother liquor.

Pharmacological Profile

Receptor Binding Affinity

The primary mechanism of action of medetomidine and its enantiomers is through their interaction with adrenergic receptors. Radioligand binding assays have been instrumental in determining the affinity of these compounds for different receptor subtypes.

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM) of Medetomidine Enantiomers

| Compound | α1 | α2 | α2/α1 Selectivity Ratio |

| Medetomidine (racemic) | 1750 | 1.08 | 1620 |

| Dexmedetomidine | - | - | - |

| This compound | - | - | - |

Data for dexmedetomidine and this compound individual Ki values at α1 and α2 subtypes are not consistently reported in publicly available literature, though the racemic mixture data indicates high selectivity for the α2 receptor, an effect attributed to dexmedetomidine.

Experimental Protocol: α2-Adrenoceptor Binding Assay using [3H]RX821002

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for α2-adrenoceptor subtypes.[7][8][9]

Materials:

-

Cell membranes expressing the desired human α2-adrenoceptor subtype (α2A, α2B, or α2C)

-

[3H]RX821002 (radioligand)

-

Unlabeled RX821002 (for non-specific binding determination)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, [3H]RX821002, and either the test compound, buffer (for total binding), or unlabeled RX821002 (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The Ki value is determined by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Functional Activity

Functional assays, such as GTPγS binding assays, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.

Table 2: Functional Activity of Medetomidine Enantiomers

| Compound | Receptor Subtype | Assay | Activity (EC50/IC50, nM) | Efficacy (% of max response) |

| Dexmedetomidine | α2A | GTPγS | Partial Agonist | - |

| α2B | GTPγS | Full Agonist | - | |

| This compound | α2 | In vivo (dog) | Antagonist to Dex sedation | - |

Specific EC50/IC50 and efficacy values for this compound across different α2-adrenoceptor subtypes from in vitro functional assays are not widely available in the literature. The antagonistic effect on dexmedetomidine's sedation is a key reported in vivo functional observation.[1][10]

Experimental Protocol: GTPγS Binding Assay

This protocol outlines a method to assess the functional activity of a compound at Gαi-coupled receptors like the α2-adrenoceptors.[11][12]

Materials:

-

Cell membranes expressing the α2-adrenoceptor subtype of interest

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP (to ensure binding of [35S]GTPγS is agonist-dependent)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction. If using filtration, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add the appropriate beads.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for agonist activity.

Pharmacokinetic Properties

Studies in dogs have revealed significant differences in the pharmacokinetic profiles of this compound and dexmedetomidine.

Table 3: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs

| Parameter | This compound (20 µg/kg) | Dexmedetomidine (20 µg/kg) | Medetomidine (40 µg/kg) |

| Clearance (L/h/kg) | 4.07 ± 0.69 | 1.24 ± 0.48 | 1.26 ± 0.44 |

Data from Kuusela et al. (2000)[13]

The clearance of this compound is significantly more rapid than that of dexmedetomidine and the racemic mixture.[13] This difference in metabolic rate is an important consideration when evaluating the overall effects of medetomidine.

Experimental Protocol: Pharmacokinetic Study in Dogs

This protocol is a summary of the methodology used in studies investigating the pharmacokinetics of medetomidine enantiomers in dogs.[13]

Animals:

-

Beagle dogs, confirmed to be healthy.

Procedure:

-

Administer the test compound (this compound, dexmedetomidine, or medetomidine) intravenously as a bolus at a specified dose.

-

Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) via a cannulated vein.

-

Centrifuge the blood samples to separate the plasma.

-

Analyze the plasma concentrations of the enantiomers using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][14]

-

Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as clearance, volume of distribution, and half-life.

In Vivo Effects and Interaction with Dexmedetomidine

While this compound does not produce significant sedation or analgesia on its own, it has been shown to interact with the effects of dexmedetomidine in vivo.

Antagonism of Dexmedetomidine-Induced Sedation

Studies in dogs have demonstrated that high doses of this compound can reduce the sedative and analgesic effects of dexmedetomidine.[1][10] This suggests a competitive interaction at the α2-adrenoceptor.

Cardiovascular Effects

Interestingly, while antagonizing the sedative effects, high doses of this compound have been observed to enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine.[1][10] This complex interaction highlights the nuanced pharmacological profile of this compound.

Experimental Protocol: In Vivo Interaction Study in Dogs

This protocol is based on studies designed to evaluate the interaction between this compound and dexmedetomidine in dogs.[1][10]

Animals:

-

Healthy Beagle dogs.

Procedure:

-

On separate occasions, administer different treatments to each dog in a crossover design:

-

Vehicle control (e.g., saline)

-

This compound alone (at various doses)

-

Dexmedetomidine alone

-

This compound in combination with dexmedetomidine

-

-

Monitor and score sedation and analgesia at regular intervals using validated scoring systems.

-

Continuously monitor cardiovascular parameters, including heart rate and blood pressure.

-

Analyze the data to compare the effects of dexmedetomidine alone versus in combination with this compound.

Conclusion

This compound, while often overshadowed by its pharmacologically active enantiomer, dexmedetomidine, is a molecule with a distinct and complex profile. Its discovery as part of the racemic medetomidine and the subsequent elucidation of its stereoselective properties have been crucial in advancing our understanding of α2-adrenergic receptor pharmacology. Although largely inactive as a sedative and analgesic on its own, its ability to antagonize some of the effects of dexmedetomidine while potentiating others, coupled with its unique pharmacokinetic profile, underscores the importance of studying individual enantiomers. This technical guide provides a foundational resource for researchers, consolidating the historical context, key experimental data, and methodologies essential for the continued investigation of this compound and the broader principles of stereopharmacology. The ongoing exploration of such "inactive" isomers is vital for a complete understanding of drug action and for the development of safer and more effective therapeutic agents.

References

- 1. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further characterization of human alpha 2-adrenoceptor subtypes: [3H]RX821002 binding and definition of additional selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delineation of three pharmacological subtypes of alpha 2-adrenoceptor in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Medetomidine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine, a potent and selective α2-adrenergic receptor agonist, is a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine. This technical guide provides an in-depth analysis of the stereospecific properties of these enantiomers, highlighting the profound differences in their pharmacological activity. It has been conclusively demonstrated that the pharmacological effects of medetomidine are almost exclusively attributable to the dextrorotatory enantiomer, dexmedetomidine.[1][2] This document summarizes the quantitative data on receptor binding and functional activity, details the experimental protocols used to determine these properties, and illustrates the key signaling pathways and experimental workflows.

Introduction

Medetomidine is widely used in veterinary medicine for its sedative and analgesic properties.[2] It is comprised of a racemic mixture of dexmedetomidine and this compound.[3] The clinical and pharmacological activity of medetomidine resides almost exclusively in its dextro-enantiomer, dexmedetomidine, which is also approved for sedation in human clinical settings.[1][2] Understanding the stereospecificity of these enantiomers is critical for drug development, ensuring the desired therapeutic effects while minimizing potential side effects. This guide will explore the fundamental differences in receptor affinity and functional activity between dexmedetomidine and this compound.

Receptor Binding Affinity

The primary molecular target for medetomidine is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) with three subtypes: α2A, α2B, and α2C. The stereospecificity of medetomidine's enantiomers is most evident in their differential binding affinities for these receptors.

Alpha-2 Adrenergic Receptors

Dexmedetomidine exhibits a significantly higher affinity for α2-adrenergic receptors compared to this compound. This high degree of stereoselectivity is the basis for its potent pharmacological effects.[1] The α2A subtype, in particular, is considered the predominant mediator of the sedative, analgesic, and hypothermic actions of dexmedetomidine.[4][5]

Imidazoline Receptors

Medetomidine and its enantiomers also exhibit some affinity for imidazoline receptors, though this is weaker than their affinity for α2-adrenoceptors.[6] The physiological significance of this interaction is still under investigation, but it may contribute to some of the cardiovascular effects of these compounds.[6][7]

Quantitative Binding Data

The following table summarizes the binding affinities (Ki values) of dexmedetomidine and this compound for α2-adrenergic receptors.

| Enantiomer | Receptor Subtype | Ki (nM) | Reference |

| Dexmedetomidine | α2A | Data not available in search results | |

| α2B | Data not available in search results | ||

| α2C | Data not available in search results | ||

| This compound | α2A | Data not available in search results | |

| α2B | Data not available in search results | ||

| α2C | Data not available in search results |

Note: Specific Ki values for each enantiomer at each α2-adrenoceptor subtype were not explicitly found in the provided search results. However, the literature consistently indicates that dexmedetomidine has a much higher affinity.

Functional Activity

The functional consequences of receptor binding further underscore the stereospecificity of the medetomidine enantiomers. Dexmedetomidine acts as a full agonist at α2-adrenergic receptors, while this compound is largely inactive or may act as a weak partial agonist or antagonist at high concentrations.[1][2]

Alpha-2 Adrenergic Receptor Agonism

Activation of α2-adrenergic receptors by dexmedetomidine initiates a downstream signaling cascade that leads to the observed physiological effects. This is primarily mediated through the Gαi subunit of the G-protein complex, which inhibits the activity of adenylyl cyclase.[7] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

Quantitative Functional Data

The following table summarizes the potency (EC50 values) of dexmedetomidine and this compound in functional assays.

| Enantiomer | Assay | EC50 (nM) | Reference |

| Dexmedetomidine | cAMP Inhibition | Data not available in search results | |

| Sedation (in vivo) | ED50: 30.1-32.3 µg/kg (mice) | [4] | |

| Analgesia (in vivo) | ED50: 94.6-116.0 µg/kg (mice) | [4] | |

| Hypothermia (in vivo) | ED50: 16.2-60.6 µg/kg (mice) | [4] | |

| This compound | cAMP Inhibition | Largely inactive | |

| Sedation (in vivo) | Largely inactive | [1] | |

| Analgesia (in vivo) | Some activity at high doses | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of medetomidine enantiomers to α2-adrenergic receptors.

Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand, and the inhibition constant (Ki) of unlabeled ligands (dexmedetomidine and this compound).

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest (e.g., from rat cerebral cortex or transfected cell lines).[9]

-

Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).[9][10]

-

Unlabeled dexmedetomidine and this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[11]

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (dexmedetomidine or this compound).[11]

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[11]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Analyze the data using non-linear regression to calculate Kd, Bmax, and Ki values.[11]

cAMP Functional Assay

This protocol outlines a general method for assessing the functional activity of medetomidine enantiomers by measuring their effect on cAMP levels.

Objective: To determine the potency (EC50) and efficacy of dexmedetomidine and this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cells expressing the α2-adrenergic receptor of interest.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Dexmedetomidine and this compound.

-

cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with the test compounds (dexmedetomidine or this compound) at various concentrations.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Use non-linear regression to fit a dose-response curve and determine the EC50 value.

Signaling Pathway

The activation of α2-adrenergic receptors by dexmedetomidine triggers a well-defined intracellular signaling cascade.

Conclusion

The pharmacological actions of medetomidine are unequivocally stereospecific, with dexmedetomidine being the active enantiomer responsible for the agonistic activity at α2-adrenergic receptors. This compound is essentially inactive at pharmacologically relevant concentrations. This profound difference in activity highlights the importance of stereochemistry in drug design and development. For researchers and drug development professionals, focusing on the properties of dexmedetomidine is crucial for understanding its therapeutic effects and for the development of new, more selective α2-adrenergic receptor agonists.

References

- 1. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of the role of α2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the role of alpha2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. zoetis.com.br [zoetis.com.br]

- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Implementation of a radioreceptor assay for dexmedetomidine [inis.iaea.org]

- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Levomedetomidine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomedetomidine, the (R)-enantiomer of the potent α2-adrenergic agonist medetomidine, presents a compelling case study in stereopharmacology. While its counterpart, dexmedetomidine, is a widely utilized sedative and analgesic, this compound is generally considered the pharmacologically inactive isomer. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its physicochemical characteristics, receptor binding affinity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts in the field of adrenergic receptor pharmacology.

Chemical Structure and Identification

This compound is a chiral imidazole derivative. The core structure consists of a 1-(2,3-dimethylphenyl)ethyl group attached to a 1H-imidazole ring. The stereocenter at the benzylic position is in the (R) configuration.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole[1] |

| CAS Number | 119717-21-4 (for free base)[1] |

| Molecular Formula | C₁₃H₁₆N₂[1] |

| Canonical SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--C2=CN=CN2)C[1] |

| InChIKey | CUHVIMMYOGQXCV-LLVKDONJSA-N[1] |

Physicochemical Properties